2-(4-氯苯甲基)吡咯啉

描述

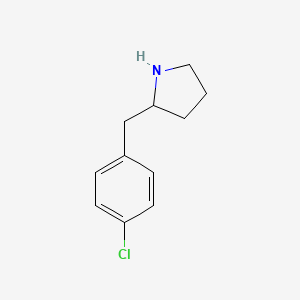

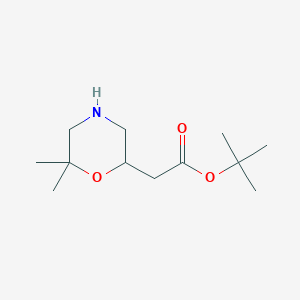

2-(4-Chlorobenzyl)pyrrolidine is a chemical compound with the molecular formula C11H14ClN . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring .

Synthesis Analysis

Pyrrolidine compounds can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . For instance, β-lactam substituted polycyclic fused pyrrolidine alkaloids have been synthesized and shown to possess significant anti-bacterial activity .Molecular Structure Analysis

The molecular structure of 2-(4-Chlorobenzyl)pyrrolidine consists of a pyrrolidine ring attached to a 4-chlorobenzyl group . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis

Pyrrolidine compounds, including 2-(4-Chlorobenzyl)pyrrolidine, can undergo various chemical reactions. These reactions can be influenced by steric factors and the spatial orientation of substituents .科学研究应用

记忆增强

对包括与 2-(4-氯苄基)吡咯烷类似的结构在内的吡咯烷衍生物的研究已在记忆增强方面显示出有希望的结果。一项研究探讨了一组新合成吡咯烷衍生物的记忆效应,这些衍生物具有潜在的促智作用。这些物质促进了学习过程并改善了大鼠的记忆力,在脑神经传递中观察到变化,表明它们在认知增强中的潜在应用 (Petkov et al., 1991)。

抑制血红素加氧酶-2

另一个研究领域涉及通过 2-(4-氯苄基)吡咯烷的类似物来抑制血红素加氧酶-2 (HO-2)。一项研究专注于合成和评估此类类似物作为 HO 的新型抑制剂。这些化合物显示出对 HO-2 的有效且选择性抑制,在药理学和治疗学中提供了潜在的应用 (Vlahakis et al., 2013)。

对药物代谢酶的影响

研究了与 2-(4-氯苄基)吡咯烷相关的化合物 4-(4-氯苄基)吡啶对药物代谢酶的影响。该化合物在体内和体外均对大鼠肝微粒体细胞色素 P450 和药物代谢酶表现出诱导和抑制作用 (Kobayashi et al., 2001)。

在合成中的应用

吡咯烷具有重要的工业应用,例如在染料和农用化学品中。一项关于涉及 N-甲基偶氮甲亚胺和反式-3,3,3-三氯-1-硝基丙-1-烯的极性 [3+2] 环加成反应的研究强调了吡咯烷在合成化学中的重要性 (Żmigrodzka et al., 2022)。

抗炎活性

合成了一系列与 2-(4-氯苄基)吡咯烷化学相关的吡咯烷-2-酮,并评估了它们的潜在抗炎活性。其中一些化合物在减少炎症方面显示出有希望的结果 (Ikuta et al., 1987)。

认知增强特性

对包括类似于 2-(4-氯苄基)吡咯烷的化合物在内的 3-吡啶基醚类烟碱乙酰胆碱受体配体的研究揭示了它们在增强认知能力方面的潜力。这些化合物在各种动物模型中显示出积极效果,表明它们在治疗认知障碍中的适用性 (Lin et al., 1997)。

抑制血小板聚集

已研究了与 2-(4-氯苄基)吡咯烷在结构上相关的吡咯烷衍生物抑制血小板聚集的能力。这表明在预防血栓形成疾病方面具有潜在应用 (Makoni & Sugden, 1980)。

磁性和电子性质

已经对像 2-(4-氯苄基)吡咯烷这样的化合物进行了研究,以研究它们的磁性和电子性质。其中一项研究合成了 [Co(NCS)2(4-(4-氯苄基)吡啶)2]n 并探索了它的磁弛豫和转变,表明在材料科学中的潜在应用 (Werner et al., 2015)。

抗高血压作用

合成了吡咯烷-2-酮和吡咯烷衍生物,并测试了它们的抗高血压作用。一些化合物在这个领域表现出很强的活性,表明它们作为治疗高血压的潜在治疗剂 (Malawska et al., 2002)。

作用机制

Target of Action

It is known that pyrrole and pyrrolidine analogs have diverse biological and medicinal importance . They play a vital role in living systems like photosynthesis, oxygen carrier, storage, and redox cycling reactions .

Mode of Action

It can be inferred from the properties of pyrrole and pyrrolidine analogs that they have the potential to interact with various biological targets .

Biochemical Pathways

It is known that pyrrole and pyrrolidine analogs can influence a variety of biological pathways .

Result of Action

It can be inferred from the properties of pyrrole and pyrrolidine analogs that they have the potential to exert various biological effects .

安全和危害

未来方向

生化分析

Biochemical Properties

Pyrrolidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups of the pyrrolidine derivative.

Cellular Effects

Pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-[(4-chlorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6,11,13H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGVUZCAENHORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2749839.png)

![N'-(5-chloro-2-methylphenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B2749840.png)

![2-[4-(2-Methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2749843.png)

![N'-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2749845.png)

![(Z)-4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2749847.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2749849.png)

![7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-[(E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2749853.png)

![5-(benzo[d][1,3]dioxol-5-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749855.png)

![N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2749859.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2749862.png)